- A green route to the synthesis of furan derivatives, China, , ,
Cas no 955-83-9 (2,5-Diphenylfuran)

2,5-Diphenylfuran structure
اسم المنتج:2,5-Diphenylfuran
كاس عدد:955-83-9
وسط:C16H12O
ميغاواط:220.265884399414
MDL:MFCD00037353
CID:83252
PubChem ID:87558593
2,5-Diphenylfuran الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2,5-diphenylfuran
- Furan, 2,5-diphenyl-
- PPF (VAN)
- 2,5-diphenyl-furan
- 2FGD8BE3PZ
- PPF
- Furan,5-diphenyl-
- Maybridge1_004213
- VUPDHIIPAKIKAB-UHFFFAOYSA-
- HMS553H13
- VUPDHIIPAKIKAB-UHFFFAOYSA-N
- NSC97358
- BDBM50074964
- SBB008172
- VZ22824
- AK167648
- AX8016251
- 2,5-Diphenylfuran (ACI)
- NSC 97358
- SY048494
- NS00040452
- CHEMBL109224
- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- DB-057592
- 955-83-9
- AS-50033
- NSC-97358
- AKOS015840535
- MFCD00037353
- D3176
- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
- UNII-2FGD8BE3PZ
- O10619
- CHEBI:50459
- DTXSID5022142
- Q27122078
- SCHEMBL76097
- EINECS 213-474-0
- 2,5-Diphenylfuran
-
- MDL: MFCD00037353
- نواة داخلي: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- مفتاح Inchi: VUPDHIIPAKIKAB-UHFFFAOYSA-N
- ابتسامات: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
- برن: 146933
حساب السمة
- نوعية دقيقة: 220.08900
- النظائر كتلة واحدة: 220.089
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 2
- تعقيدات: 202
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.3
- تهمة السطحية: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 13.1
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.0588 (rough estimate)
- نقطة انصهار: 90°C(lit.)
- نقطة الغليان: 345°C(lit.)
- نقطة الوميض: 164.3°C
- انكسار: 1.5800 (estimate)
- بسا: 13.14000
- لوغب: 4.61360
- الذوبان: Not determined
2,5-Diphenylfuran أمن المعلومات
2,5-Diphenylfuran بيانات الجمارك
- رمز النظام المنسق:2932190090
- بيانات الجمارك:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Diphenylfuran الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196024-10g |
2,5-Diphenylfuran |
955-83-9 | 97% | 10g |
$327 | 2022-08-30 | |
Chemenu | CM196024-5g |
2,5-Diphenylfuran |
955-83-9 | 97% | 5g |
$266 | 2024-07-18 | |
TRC | D493703-10mg |
2,5-Diphenylfuran |
955-83-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D756760-250mg |
2,5-Diphenylfuran |
955-83-9 | 98.0% | 250mg |
$80 | 2024-06-07 | |
Chemenu | CM196024-25g |
2,5-Diphenylfuran |
955-83-9 | 97% | 25g |
$631 | 2021-08-05 | |
TRC | D493703-100mg |
2,5-Diphenylfuran |
955-83-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB110642-5 g |
2,5-Diphenylfuran; . |
955-83-9 | 5g |
€149.90 | 2023-05-21 | ||
abcr | AB110642-25 g |
2,5-Diphenylfuran; . |
955-83-9 | 25g |
€462.90 | 2023-05-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |
2,5-Diphenylfuran, |
955-83-9 | 1g |
¥1,068.00 | 2023-07-11 | ||
abcr | AB110642-1g |
2,5-Diphenylfuran, 98%; . |
955-83-9 | 98% | 1g |
€108.10 | 2024-06-12 |
2,5-Diphenylfuran طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C
المراجع
- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processesAngewandte Chemie, 2009, 48(9), 1681-1684,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and PyrrolesOrganic Letters, 2009, 11(21), 5002-5005,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
المراجع
- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II)Journal of Organic Chemistry, 1989, 54(14), 3475-7,
طريقة الإنتاج 5
طريقة الإنتاج 6
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetyleneNature Communications, 2022, 13(1),,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
المراجع
- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5Chemical Communications (Cambridge, 2017, 53(47), 6327-6330,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
المراجع
- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynesSynthesis, 2013, 45(10), 1373-1379,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt
المراجع
- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt
المراجع
- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in WaterACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt
المراجع
- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesisSynthetic Communications, 2010, 40(3), 370-377,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C
المراجع
- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol AcetatesAdvanced Synthesis & Catalysis, 2020, 362(20), 4391-4396,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
المراجع
- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furansChemical Communications (Cambridge, 2020, 56(53), 7297-7300,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C
المراجع
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24]Dalton Transactions, 2022, 51(44), 17000-17007,
طريقة الإنتاج 17
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Chloroform-d ; 4 d, 50 °C
المراجع
- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of ReactionJournal of Organic Chemistry, 2000, 65(18), 5531-5546,
طريقة الإنتاج 19
طريقة الإنتاج 20
2,5-Diphenylfuran Raw materials
- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-
- 1,4-Diphenyl-3-butyne-1,2-diol
- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol
- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-
- 1,4-Diphenylbutadiyne
- 1,2-Dibenzoylethane
- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-
-
- 1,4-diphenylbut-2-yn-1-one
2,5-Diphenylfuran Preparation Products
2,5-Diphenylfuran الوثائق ذات الصلة
-
1. Caper tea
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
4. Back matter
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
955-83-9 (2,5-Diphenylfuran) منتجات ذات صلة
- 5471-63-6(1,3-Diphenylisobenzofuran)
- 17113-33-6(2-Phenylfuran)
- 1396811-51-0(1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide)
- 2138251-61-1(3H-1,2,4-Triazole-3-thione, 4-butyl-5-(1,1-dimethylethyl)-2,4-dihydro-)
- 24786-76-3(Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate)
- 1525802-55-4(methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate)
- 2227723-95-5(6-methyl-5-(2R)-oxiran-2-ylimidazo2,1-b1,3thiazole)
- 863460-43-9(3-(4-fluorophenyl)-7-{(2-methylphenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine)
- 893989-85-0(N-(4-methyl-1,3-thiazol-2-yl)-2-{6-(thiophen-2-yl)pyridazin-3-ylsulfanyl}acetamide)
- 13560-54-8(N-(3,5-Di-tert-butyl-4-hydroxybenzyl)methacrylamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran

نقاء:99%/99%
كمية:25g/5g
الأسعار ($):1216.0/1211.0